1-Ethoxy-3-isothiocyanatobenzene
Overview
Description
1-Ethoxy-3-isothiocyanatobenzene is a structural modification of phenyl isothiocyanate . It has been shown to inhibit the polymerization of pyrazole derivatives, which are important for cellular growth and proliferation .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis
The molecular structure of 1-Ethoxy-3-isothiocyanatobenzene is represented by the chemical formula C9H9NOS . The molecular weight is 179.24 g/mol .Chemical Reactions Analysis
1-Ethoxy-3-isothiocyanatobenzene has been shown to inhibit the polymerization of pyrazole derivatives . This suggests that it may participate in reactions that interfere with the polymerization process.Scientific Research Applications
Phase-Transfer Catalysis and Ultrasound Irradiation
1-Ethoxy-3-isothiocyanatobenzene, as a derivative of ethoxybenzene compounds, could potentially be involved in phase-transfer catalysis. A similar compound, Ethoxy-4-nitrobenzene, was synthesized using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions. This process demonstrated the effectiveness of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions, highlighting the relevance of such compounds in synthetic organic chemistry (Wang & Rajendran, 2007).
Anion Recognition and Photophysical Studies
Functionalized phenyl urea and thiourea possessing silatranes were synthesized, involving reactions with electrophiles like 1-isothiocyanatobenzene. This research signifies the potential of 1-Ethoxy-3-isothiocyanatobenzene in synthesizing complex molecules with anion recognition properties, which can be studied through photophysical methods (Singh et al., 2016).
Host-Guest Chemistry
Compounds related to 1-Ethoxy-3-isothiocyanatobenzene, like 1-ethoxybenzene, have been studied in host-guest chemistry, where energy changes in host-guest inclusion processes were investigated. This points to the potential of 1-Ethoxy-3-isothiocyanatobenzene in forming inclusion complexes, which are crucial in understanding molecular recognition and self-assembly processes (Song et al., 2008).
Proton Shuttle in Arylation Reactions
In a study involving 3-ethoxy-2-phenylbenzoic acid, the role of ethoxy-substituted compounds as proton shuttles in the direct arylation of indoles was highlighted. This suggests that 1-Ethoxy-3-isothiocyanatobenzene might have applications in facilitating selective functionalization reactions in synthetic chemistry (Pi et al., 2018).
Nematic Liquid Crystals
Benzonitrile and ethoxybenzene, the building blocks of liquid crystals, have been studied for their electronic structure and physico-chemical properties. As a structurally similar compound, 1-Ethoxy-3-isothiocyanatobenzene might contribute to the understanding of liquid crystals' behavior, particularly in the context of electronic and spectral analysis (Tiwari et al., 2020).
properties
IUPAC Name |
1-ethoxy-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAUIVXAOCKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633971 | |
Record name | 1-Ethoxy-3-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-isothiocyanatobenzene | |
CAS RN |
3701-44-8 | |
Record name | 1-Ethoxy-3-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.